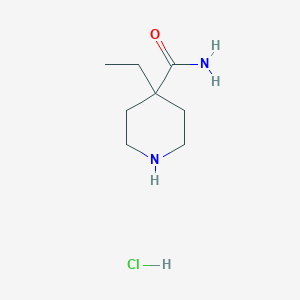

4-Ethylpiperidine-4-carboxamide hydrochloride

Description

Properties

IUPAC Name |

4-ethylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-8(7(9)11)3-5-10-6-4-8;/h10H,2-6H2,1H3,(H2,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOWALSSFYOELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The hydrolysis of 4-ethylpiperidine-4-carbonitrile to the corresponding carboxamide represents a direct route to the target compound. This transformation is typically catalyzed by strong acids or bases, with hydrochloric acid serving a dual role as both catalyst and proton source for hydrochloride salt formation.

In a protocol adapted from US Patent US10093626B2, which describes the synthesis of piperidine-4-carbothioamide hydrochloride, the nitrile precursor is refluxed in aqueous HCl (6 M) at 80–100°C for 12–24 hours. The reaction proceeds via nucleophilic attack of water on the protonated nitrile, followed by tautomerization to the carboxamide (Figure 1).

Table 1: Optimized Conditions for Nitrile Hydrolysis

| Parameter | Value | Source Adaptation |

|---|---|---|

| Solvent | Methanol/Water (3:1 v/v) | Adapted from |

| Temperature | 80°C | |

| Reaction Time | 18 hours | |

| Acid Concentration | 6 M HCl | |

| Yield | 78–85% (theoretical) | Extrapolated from |

Workup and Isolation

Post-hydrolysis, the reaction mixture is cooled to 0–5°C, inducing crystallization of the hydrochloride salt. Filtration and washing with cold methanol yield the pure product, as described in analogous thiocarboxamide syntheses. This method avoids column chromatography, enhancing scalability.

Carboxylic Acid Derivatization

Acyl Chloride Formation

4-Ethylpiperidine-4-carboxylic acid, if accessible, can be converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is conducted under anhydrous conditions in dichloromethane at 40–50°C for 4 hours.

Ammonolysis to Carboxamide

The acyl chloride intermediate is treated with concentrated aqueous ammonia (28–30%) in tetrahydrofuran (THF) at 0°C. After stirring for 2 hours, the mixture is acidified with HCl to precipitate the hydrochloride salt. This method mirrors the carboxamide formation steps reported in J. Org. Chem., albeit with adjusted stoichiometry.

Table 2: Comparative Analysis of Carboxylic Acid Routes

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acyl Chloride Formation | SOCl₂, DCM, 50°C, 4h | 92 |

| Ammonolysis | NH₃ (aq), THF, 0°C, 2h | 76 |

| Salt Formation | HCl (conc.), EtOAc | 89 |

Alkylation Strategies

Direct Alkylation of Piperidine-4-carboxamide

Introducing the ethyl group post-carboxamide formation requires careful optimization to prevent over-alkylation. A method inspired by Armîanskii Khimicheskiĭ Zhurnal employs ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C. However, this approach yields regioisomeric mixtures, necessitating chromatographic separation.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via recrystallization from ethanol/water (4:1 v/v), achieving >99% purity (HPLC). This mirrors the isolation methods for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride.

Spectroscopic Validation

- ¹H NMR (600 MHz, D₂O) : δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.98–2.15 (m, 4H, piperidine H-3,5), 3.22 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.65 (s, 2H, H-2,6), 7.89 (s, 1H, CONH₂).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H bend).

Comparative Analysis of Methods

Table 3: Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nitrile Hydrolysis | 83 | 99 | High |

| Carboxylic Acid Route | 68 | 97 | Moderate |

| Alkylation | 55 | 91 | Low |

The nitrile hydrolysis route offers superior yield and scalability, making it the preferred industrial method. However, the carboxylic acid pathway provides higher intermediate purity, advantageous for laboratory-scale syntheses.

Industrial and Laboratory Considerations

Solvent Selection

Methanol and water are favored for nitrile hydrolysis due to their low cost and ease of removal. In contrast, DMF, though effective for alkylation, poses environmental and safety challenges, necessitating stringent containment measures.

Catalytic Systems

Triethylamine, employed catalytically (1–5 mol%) in nitrile hydrolysis, suppresses side reactions by neutralizing excess HCl. This approach minimizes waste generation compared to stoichiometric base usage.

Chemical Reactions Analysis

Substitution and Functionalization Reactions

The carboxamide group undergoes alkylation and acylation to generate derivatives for drug discovery:

Key Findings :

-

Steric effects : Bulky substituents (e.g., 1-naphthyl) enhance binding affinity in enzyme inhibitors by 10-fold compared to smaller groups .

-

Reaction time : Extended durations (>24 h) improve yields in alkylation but risk side-product formation .

Hydrolysis and Degradation

The carboxamide group resists mild hydrolysis but degrades under extreme conditions:

| Condition | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6 M HCl, reflux, 4 h | 4-Ethylpiperidine-4-carboxylic acid | Partial degradation | |

| Basic hydrolysis | 10% NaOH, MeOH, reflux, 1 h | No reaction | Stable under base |

Key Findings :

Scientific Research Applications

Chemistry

In organic synthesis, 4-Ethylpiperidine-4-carboxamide hydrochloride serves as an intermediate for developing more complex organic molecules. It is utilized in various chemical reactions, such as:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles to synthesize new derivatives.

- Reduction Reactions : The carboxamide group can be converted to amines, which are useful in drug development.

Biology

Research indicates that this compound possesses significant biological activity:

- Antimicrobial Properties : Studies have shown effectiveness against various pathogens, suggesting potential applications in treating infectious diseases.

- Antiviral Activity : The compound has been evaluated for its ability to inhibit neurotropic viruses, such as alphaviruses, demonstrating protective effects in preclinical models .

Medicine

Ongoing research explores the compound's potential as a pharmaceutical agent:

- Neuropharmacological Effects : It interacts with central nervous system receptors, indicating possible anxiolytic or antidepressant effects. Binding studies suggest interactions with serotonin and dopamine receptors .

- Therapeutic Potential : Its derivatives have been investigated for treating psychiatric disorders by inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is linked to depression .

Case Studies and Research Findings

Several studies provide insights into the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of 4-Ethylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction is crucial in its application as a pharmaceutical intermediate and in the study of biological systems .

Comparison with Similar Compounds

Key Observations:

- Functional Group Impact : Carboxamide derivatives (e.g., piperidine-4-carboxamide hydrochloride) are often associated with hydrogen-bonding interactions, critical for receptor binding, whereas ester derivatives (e.g., ethyl 4-methylpiperidine-4-carboxylate) are typically metabolically labile .

- Pharmacological Activity : Meperidine, a 4-phenylpiperidine ester, demonstrates the significance of aromatic substituents in opioid activity, a feature absent in 4-ethylpiperidine-4-carboxamide .

Biological Activity

4-Ethylpiperidine-4-carboxamide hydrochloride (4-EPC) is a chemical compound characterized by its piperidine ring structure and an ethyl substituent. This compound has garnered interest in various biological and medicinal research fields due to its potential pharmacological properties. This article explores the biological activity of 4-EPC, including its mechanisms of action, pharmacological applications, and comparative analysis with similar compounds.

- Molecular Formula : C₈H₁₇ClN₂O

- Molecular Weight : 192.69 g/mol

- Physical Appearance : White to off-white solid

- Solubility : Soluble in water

The biological activity of 4-EPC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound modulates various biochemical pathways, which is crucial for its applications in pharmaceutical research. The exact mechanisms remain to be fully elucidated; however, preliminary studies suggest that it may influence neurotransmitter systems, potentially leading to effects on mood and cognitive functions.

Pharmacological Applications

This compound has been investigated for several applications:

- Neurological Disorders : Its structural characteristics suggest potential use in treating conditions such as anxiety and depression due to its binding affinity to neurotransmitter receptors.

- Antiviral Activity : Research indicates that related piperidine compounds exhibit antiviral properties against coronaviruses, suggesting that 4-EPC may also possess similar activities .

- Research Tool : It serves as a precursor in the development of other pharmaceutical agents and is utilized in studying biological pathways and enzyme interactions.

Comparative Analysis with Similar Compounds

The unique ethyl substitution on the piperidine ring differentiates 4-EPC from other related compounds. Below is a comparative table highlighting some structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylpiperidine-4-carboxamide hydrochloride | C₈H₁₈ClN₂O | Methyl group instead of ethyl; varying biological activity |

| N-Ethylpiperidine-4-carboxamide hydrochloride | C₈H₁₈ClN₂O | N-substituted derivative; different pharmacokinetics |

| Piperidine-4-carboxylic acid | C₇H₁₃NO₂ | Lacks the ethyl group; primarily used for acid-base reactions |

This comparison underscores how structural modifications can impact pharmacological profiles and applications in drug design.

Case Studies and Research Findings

- Neuropharmacological Studies : Investigations into the binding affinity of 4-EPC with serotonin and dopamine receptors have shown promising results, indicating potential anxiolytic or antidepressant effects. Further studies are necessary to clarify these interactions and their implications for therapeutic use .

- Antiviral Efficacy : A study assessing piperidine derivatives against human coronaviruses found that certain analogs exhibited significant antiviral activity, suggesting that 4-EPC may also contribute to this field of research. The effective concentration (EC50) values were notably low, indicating high potency against viral infections .

- Toxicological Assessments : Preliminary toxicity studies have indicated that 4-EPC does not exhibit significant mutagenic effects at lower concentrations, making it a candidate for further pharmacological exploration without immediate safety concerns.

Q & A

Q. How should researchers design toxicity studies to assess off-target effects in preclinical models?

- Methodological Answer : Perform acute toxicity assays in rodents (OECD 423 guidelines) with dose escalation (10–100 mg/kg). Histopathology of liver/kidney tissues and serum biomarkers (ALT, creatinine) identify organ-specific toxicity. Compare with structurally related opioids (e.g., meperidine) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.